molecular formula C23H28O5 B14271273 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate CAS No. 139056-14-7

4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate

Cat. No.: B14271273
CAS No.: 139056-14-7
M. Wt: 384.5 g/mol
InChI Key: FUWLXCGWKSRFMD-UHFFFAOYSA-N
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Description

4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is an organic compound characterized by its ester functional groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-[(3-methylbutoxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic rings in 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is used as a building block for synthesizing more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.

Biology

The compound can be used in the development of bioactive molecules. Its structural features allow for modifications that can lead to potential pharmaceutical agents.

Medicine

Research into this compound includes its potential use in drug delivery systems. The ester linkages can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound is explored for its use in the production of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism by which 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate exerts its effects depends on its application. In drug delivery, the ester bonds are hydrolyzed by esterases, releasing the active drug. The aromatic rings can interact with biological targets through π-π stacking or hydrophobic interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzoic acid: Similar in structure but lacks the ester linkage to the 3-methylbutoxy group.

    4-Hydroxybenzoic acid: Precursor in the synthesis of the target compound.

    4-[(3-Methylbutoxy)carbonyl]phenol: Intermediate in the synthesis process.

Uniqueness

4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is unique due to its dual ester linkages and the presence of both butoxy and 3-methylbutoxy groups

This compound’s versatility and unique structural features make it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

139056-14-7

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

[4-(3-methylbutoxycarbonyl)phenyl] 4-butoxybenzoate

InChI

InChI=1S/C23H28O5/c1-4-5-15-26-20-10-6-19(7-11-20)23(25)28-21-12-8-18(9-13-21)22(24)27-16-14-17(2)3/h6-13,17H,4-5,14-16H2,1-3H3

InChI Key

FUWLXCGWKSRFMD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCCC(C)C

Origin of Product

United States

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